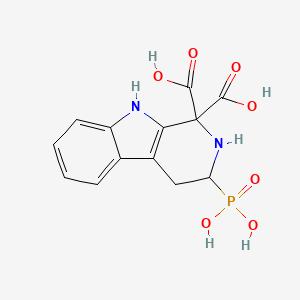
1H-Pyrido(3,4-b)indole-1,1-dicarboxylic acid, 2,3,4,9-tetrahydro-3-phosphono-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1H-Pyrido(3,4-b)indole-1,1-dicarboxylic acid, 2,3,4,9-tetrahydro-3-phosphono- involves several steps. The reaction conditions typically involve the use of methanesulfonic acid under reflux in methanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid and other strong acids or bases . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Pyrido(3,4-b)indole-1,1-dicarboxylic acid, 2,3,4,9-tetrahydro-3-phosphono- has several scientific research applications. It has shown high anti-tumor activity and is being studied for its potential use in cancer treatment . . This makes the compound a valuable candidate for further research in medicinal chemistry and drug development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, molecular docking studies have revealed the binding orientations of synthesized compounds in the active site of c-Met, a receptor tyrosine kinase involved in cancer cell proliferation . This interaction inhibits the proliferation of cancer cells, making it a promising candidate for anti-cancer therapies.
Comparison with Similar Compounds
Similar compounds to 1H-Pyrido(3,4-b)indole-1,1-dicarboxylic acid, 2,3,4,9-tetrahydro-3-phosphono- include other indole derivatives such as 2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole and 1-methyl-1,2,3,4-tetrahydro-β-carboline . These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of a phosphono group and a tetrahydroindole structure in 1H-Pyrido(3,4-b)indole-1,1-dicarboxylic acid, 2,3,4,9-tetrahydro-3-phosphono- sets it apart from other indole derivatives, providing it with distinct chemical and biological properties.
Properties
CAS No. |
109345-54-2 |
|---|---|
Molecular Formula |
C13H13N2O7P |
Molecular Weight |
340.22 g/mol |
IUPAC Name |
3-phosphono-2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1-dicarboxylic acid |
InChI |
InChI=1S/C13H13N2O7P/c16-11(17)13(12(18)19)10-7(5-9(15-13)23(20,21)22)6-3-1-2-4-8(6)14-10/h1-4,9,14-15H,5H2,(H,16,17)(H,18,19)(H2,20,21,22) |
InChI Key |
HPCNRZRKFWZMPA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(C2=C1C3=CC=CC=C3N2)(C(=O)O)C(=O)O)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


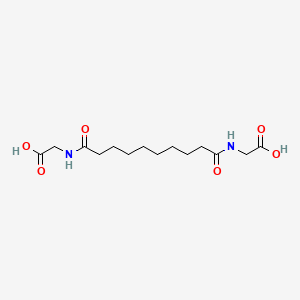
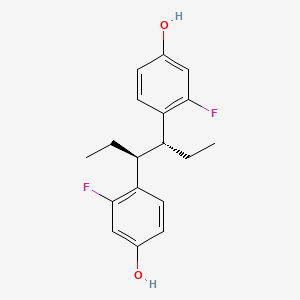
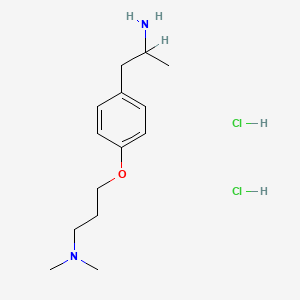
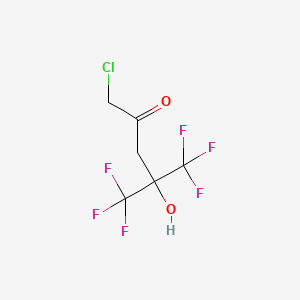

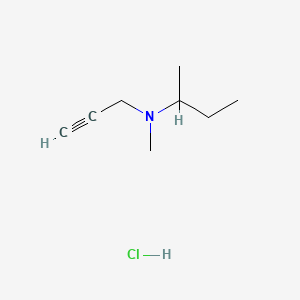
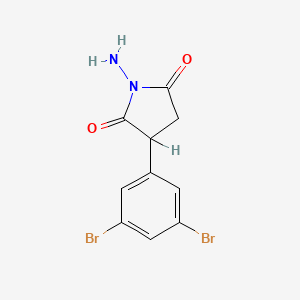
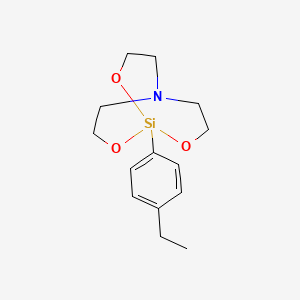
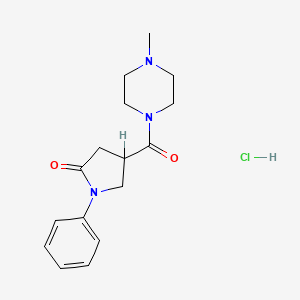
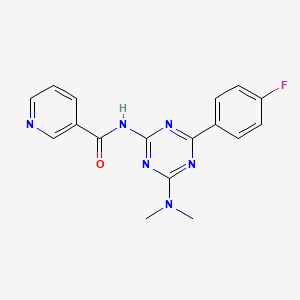
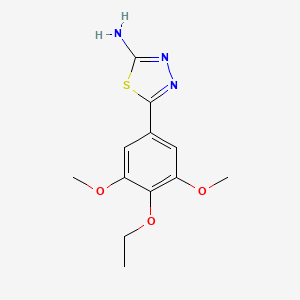
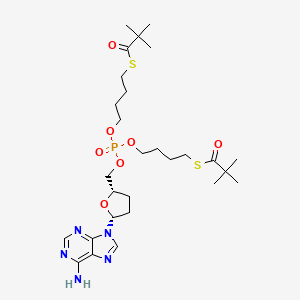
![5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl methanesulfonate](/img/structure/B12727170.png)

